N-(3,5-dimethylphenyl)-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide N-(3,5-dimethylphenyl)-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0896993
InChI: InChI=1S/C20H24N2O3S/c1-13-8-14(2)10-17(9-13)21-26(24,25)20-15(3)11-18(12-16(20)4)22-7-5-6-19(22)23/h8-12,21H,5-7H2,1-4H3
SMILES: CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2C)N3CCCC3=O)C)C
Molecular Formula: C20H24N2O3S
Molecular Weight: 372.5 g/mol

N-(3,5-dimethylphenyl)-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

CAS No.:

Cat. No.: VC0896993

Molecular Formula: C20H24N2O3S

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dimethylphenyl)-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide -

Specification

Molecular Formula C20H24N2O3S
Molecular Weight 372.5 g/mol
IUPAC Name N-(3,5-dimethylphenyl)-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Standard InChI InChI=1S/C20H24N2O3S/c1-13-8-14(2)10-17(9-13)21-26(24,25)20-15(3)11-18(12-16(20)4)22-7-5-6-19(22)23/h8-12,21H,5-7H2,1-4H3
Standard InChI Key RTGNHLMPKAHYLX-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2C)N3CCCC3=O)C)C
Canonical SMILES CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2C)N3CCCC3=O)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator